molecular formula C16H31N3O5 B15198562 C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate]

C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate]

Cat. No.: B15198562
M. Wt: 345.43 g/mol
InChI Key: ZMAGTETVBIXFDQ-UHFFFAOYSA-N
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Description

C,C’-Bis(1,1-dimethylethyl) N,N’-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate] is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two tert-butyl groups and a carbonimidoyl bis[carbamate] moiety, which contribute to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C,C’-Bis(1,1-dimethylethyl) N,N’-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate] typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of tert-butylamine with a suitable carbonyl compound to form the corresponding imine. This imine is then reacted with a hydroxypentyl derivative to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

C,C’-Bis(1,1-dimethylethyl) N,N’-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

C,C’-Bis(1,1-dimethylethyl) N,N’-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate] has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of C,C’-Bis(1,1-dimethylethyl) N,N’-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate] involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to target molecules with high specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to C,C’-Bis(1,1-dimethylethyl) N,N’-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate] include:

  • Benzene, 1,3-bis(1,1-dimethylethyl)
  • Diazene, bis(1,1-dimethylethyl)
  • Urea, N,N’-bis(1,1-dimethylethyl)

Uniqueness

What sets C,C’-Bis(1,1-dimethylethyl) N,N’-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate] apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C16H31N3O5

Molecular Weight

345.43 g/mol

IUPAC Name

tert-butyl N-[N'-(5-hydroxypentyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate

InChI

InChI=1S/C16H31N3O5/c1-15(2,3)23-13(21)18-12(17-10-8-7-9-11-20)19-14(22)24-16(4,5)6/h20H,7-11H2,1-6H3,(H2,17,18,19,21,22)

InChI Key

ZMAGTETVBIXFDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCCCO)NC(=O)OC(C)(C)C

Origin of Product

United States

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